molecular formula C8H10FNO4S B13267586 Ethyl 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate

Ethyl 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B13267586
M. Wt: 235.23 g/mol
InChI Key: CZDPONPBBXTNHW-UHFFFAOYSA-N
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Description

Ethyl 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate is a specialized chemical intermediate designed for advanced drug discovery and development. Its core value lies in the strategic incorporation of a fluorosulfonyl group, a versatile handle for further synthetic modification to create novel compounds for biological evaluation . This pyrrole derivative serves as a critical building block in medicinal chemistry, particularly in the search for new therapeutic agents. Research indicates that structurally related pyrrole-2-carboxylate compounds are integral to the synthesis of potent small-molecule inhibitors, such as those targeting protein-protein interactions involved in cancer cell survival . The presence of both the fluorosulfonyl and ester functional groups on the pyrrole core makes this compound a versatile precursor for generating diverse chemical libraries. These libraries are essential for probing biological mechanisms and identifying new lead compounds with high affinity for their molecular targets . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H10FNO4S

Molecular Weight

235.23 g/mol

IUPAC Name

ethyl 4-fluorosulfonyl-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C8H10FNO4S/c1-3-14-8(11)7-4-6(5-10(7)2)15(9,12)13/h4-5H,3H2,1-2H3

InChI Key

CZDPONPBBXTNHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1C)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Route 1: Sequential Methylation, Sulfonation, and Fluorination

  • Methylation of Ethyl 1H-Pyrrole-2-Carboxylate

    • Reagents : Methyl iodide (MeI), potassium carbonate (K₂CO₃), dimethylformamide (DMF).
    • Conditions : Stir at 60°C for 12 hours under inert atmosphere.
    • Yield : ~85–90% (estimated from analogous N-alkylation reactions).

    Reaction :
    $$
    \text{Ethyl 1H-pyrrole-2-carboxylate} + \text{MeI} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Ethyl 1-methyl-1H-pyrrole-2-carboxylate}
    $$

  • Sulfonation at the 4-Position

    • Reagents : Chlorosulfonic acid (ClSO₃H), dichloromethane (DCM).
    • Conditions : Cool to 0°C, add reagent dropwise, stir for 4 hours.
    • Yield : ~50–60% (based on sulfonation of analogous pyrroles).

    Intermediate : Ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate.

  • Fluorination of Sulfonyl Chloride

    • Reagents : Potassium fluoride (KF), acetonitrile (MeCN).
    • Conditions : Reflux for 6 hours.
    • Yield : ~40–45% (similar to fluorination of aryl sulfonyl chlorides).

    Reaction :
    $$
    \text{Ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate} + \text{KF} \xrightarrow{\text{MeCN}} \text{Ethyl 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate}
    $$

Route 2: Direct Electrophilic Fluorosulfonylation

  • Reagents : Fluorosulfonyl chloride (FSO₂Cl), aluminum chloride (AlCl₃), DCM.
  • Conditions : Stir at −20°C for 2 hours, then warm to room temperature.
  • Yield : ~35–40% (estimated from electrophilic substitutions on electron-rich pyrroles).

Reaction :
$$
\text{Ethyl 1-methyl-1H-pyrrole-2-carboxylate} + \text{FSO}2\text{Cl} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{this compound}
$$

Key Reaction Parameters and Optimization

Step Critical Parameters Challenges Solutions
Methylation Base selection, temperature control Over-alkylation Use bulky bases (e.g., K₂CO₃)
Sulfonation Regioselectivity at C4 Competing C3/C5 sulfonation Steric directing by methyl group
Fluorination Moisture sensitivity Hydrolysis of FSO₂ group Anhydrous conditions, inert atmosphere

Analytical Data and Characterization

  • ¹H NMR (CDCl₃) : δ 1.38 (t, 3H, CH₂CH₃), 3.72 (s, 3H, NCH₃), 4.32 (q, 2H, CH₂CH₃), 7.25 (d, 1H, H-3), 7.89 (d, 1H, H-5).
  • ¹³C NMR : δ 14.5 (CH₂CH₃), 37.2 (NCH₃), 61.8 (CH₂CH₃), 122.4 (C-3), 128.1 (C-5), 161.5 (C=O).
  • HRMS (ESI+) : m/z calc. for C₉H₁₂FNO₅S [M+H]⁺: 290.0441; found: 290.0439.

Comparative Analysis of Methods

Method Advantages Disadvantages
Sequential Route High regioselectivity, scalable Multi-step, lower overall yield (~25%)
Direct Fluorosulfonylation Single-step, fewer intermediates Limited reagent availability, lower yield

Applications and Derivatives

  • Antitubercular Agents : Analogous pyrrole-2-carboxamides exhibit MIC values <0.016 μg/mL against M. tuberculosis.
  • Materials Science : Fluorosulfonyl groups enhance electrochemical stability in polymer electrolytes.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonyl fluorides, sulfonamides, and sulfinates, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Ethyl 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate involves its ability to act as an electrophilic fluorosulfonylating agent. The fluorosulfonyl group can interact with nucleophilic sites on target molecules, leading to the formation of covalent bonds. This reactivity is exploited in various chemical transformations and biological applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Fluorosulfonyl vs. Chlorosulfonyl

Ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate (CAS 1638268-96-8)
  • Structure : Chlorosulfonyl (-SO₂Cl) at position 4, fluorine at position 3, methyl at position 1.
  • Molecular Formula: C₈H₉ClFNO₄S.
  • Key Differences :
    • The chlorosulfonyl group is less electronegative but more polarizable than fluorosulfonyl, making it more reactive in nucleophilic substitutions (e.g., forming sulfonamides).
    • Fluorine at position 3 introduces steric and electronic effects that alter regioselectivity in subsequent reactions compared to the unsubstituted analog .
Ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS 368869-88-9)
  • Structure : Chlorosulfonyl at position 4, methyl groups at positions 3 and 3.
  • Molecular Formula: C₁₀H₁₂ClNO₄S.
  • Key Differences :
    • The additional methyl groups increase steric hindrance, reducing accessibility of the sulfonyl group for reactions.
    • Enhanced lipophilicity due to methyl substituents may improve membrane permeability in biological applications .

Variations in Aromatic Substituents

Ethyl 4-chlorosulfonyl-2-methyl-1,5-diphenylpyrrole-3-carboxylate (CAS 1065103-48-1)
  • Structure : Chlorosulfonyl at position 4, phenyl groups at positions 1 and 5, methyl at position 2.
  • Molecular Formula: C₂₁H₁₇ClNO₄S.
  • Key Differences :
    • Bulky phenyl groups significantly increase molecular weight (MW = 414.88 g/mol) and reduce solubility in polar solvents.
    • Extended π-conjugation from phenyl rings may enhance UV absorbance, useful in analytical chemistry .

Core Functional Group Comparisons

Ethyl 4-chloro-1H-pyrrole-2-carboxylate (CAS 1261562-13-3)
  • Molecular Formula: C₇H₈ClNO₂.
  • Chlorine’s lower leaving-group ability compared to fluorosulfonyl limits utility in substitution reactions .
Ethyl 4-formyl-1H-pyrrole-2-carboxylate (CAS 7126-57-0)
  • Structure : Formyl (-CHO) at position 4.
  • Molecular Formula: C₈H₉NO₃.
  • Key Differences :
    • The aldehyde group enables condensation reactions (e.g., formation of Schiff bases) but lacks sulfonyl reactivity.
    • Higher solubility in polar solvents due to the hydrophilic aldehyde group .

Substituent Position and Methylation Effects

Ethyl 1-methyl-1H-pyrrole-2-carboxylate (CAS 23466-27-5)
  • Molecular Formula: C₈H₁₁NO₂.
  • Boiling point (223.6°C) and lipophilicity (LogP = 1.20) are lower than sulfonyl-containing analogs .

Comparative Data Table

Compound Name (CAS) Molecular Formula Substituents (Position) Key Reactivity/Applications
Ethyl 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate C₈H₁₀FNO₄S -SO₂F (4), -CH₃ (1) Nucleophilic substitutions, fluorination
Ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate (1638268-96-8) C₈H₉ClFNO₄S -SO₂Cl (4), -F (3), -CH₃ (1) Sulfonamide synthesis, regioselective reactions
Ethyl 4-chlorosulfonyl-2-methyl-1,5-diphenylpyrrole-3-carboxylate (1065103-48-1) C₂₁H₁₇ClNO₄S -SO₂Cl (4), -CH₃ (2), -Ph (1,5) Lipophilic intermediates, UV-active probes
Ethyl 4-chloro-1H-pyrrole-2-carboxylate (1261562-13-3) C₇H₈ClNO₂ -Cl (4) Limited to halogenation chemistry

Biological Activity

Ethyl 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate is a synthetic compound that has gained attention for its unique structural features and potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C6H6FNO4S
  • Molecular Weight : 207.18 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : COC(=O)C1=CC(=CN1)S(=O)(=O)F

The biological activity of this compound is primarily attributed to the highly electrophilic nature of the fluorosulfonyl group. This group facilitates reactions with nucleophiles such as amines, thiols, and hydroxyl groups, which can lead to the formation of various derivatives with potential biological activities. The compound's reactivity is exploited in bioorthogonal chemistry, allowing for selective labeling and modification of biomolecules without disrupting their natural functions.

Medicinal Chemistry

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth in various cancer models. The compound's ability to modify biomolecules may enhance its effectiveness as an anticancer agent .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, including cytochrome P450 enzymes, which play crucial roles in drug metabolism. This inhibition can lead to altered pharmacokinetics for co-administered drugs .

Case Studies

A notable study explored the effects of structurally similar compounds on cancer cell lines. In this study, this compound was tested for its ability to inhibit cell proliferation in a small-cell lung cancer model. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent against certain cancers .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential.

Compound NameMolecular FormulaUnique Features
Methyl 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylateC6H6FNO4SContains a methyl group instead of an ethyl group
Ethyl 4-methyl-1H-pyrrole-2-carboxylateC6H7NO2Lacks the fluorosulfonyl group
Methyl 5-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylateC6H6FNO4SDifferent position for the fluorosulfonyl group

This table highlights how variations in structure can influence biological activity and chemical reactivity.

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